4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

Catalog No.
S6629492
CAS No.
1539821-77-6
M.F
C14H9N3O2S
M. Wt
283.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

CAS Number

1539821-77-6

Product Name

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid

IUPAC Name

4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid

Molecular Formula

C14H9N3O2S

Molecular Weight

283.31 g/mol

InChI

InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19)

InChI Key

WHQMAOALRPAUHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid is a heterocyclic compound characterized by its unique structural features, which include a thiazole ring fused with a pyrimidine ring and a phenyl group. Its molecular formula is C15H10N2O2SC_{15}H_{10}N_{2}O_{2}S with a molecular weight of approximately 282.32g/mol282.32\,g/mol . This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities.

  • Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions may alter the oxidation state, leading to different derivatives.
  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions on the aromatic rings, allowing for the introduction of various substituents .

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate
  • Reducing agents: Sodium borohydride
  • Solvents: Ethanol or dichloromethane .

Research indicates that 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid exhibits promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which may lead to modulation of biochemical pathways. For example, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, potentially resulting in DNA double-strand breaks and subsequent cell cycle arrest .

The synthesis of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid generally involves multi-step reactions starting from readily available precursors. A common method includes:

  • Condensation: The reaction of 2-aminopyrimidine with α-bromoacetophenone to form an intermediate.
  • Cyclization: The intermediate is then cyclized with thiourea to yield the thiazole ring.
  • Carboxylation: The final product is obtained through carboxylation of the thiazole ring .

While specific industrial production methods are not widely documented, large-scale synthesis would likely optimize laboratory methods for improved yield and purity.

4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: Explored as a therapeutic agent due to its unique structural features.
  • Industry: Can be utilized in developing new materials with specific properties, such as polymers or coatings .

The interaction studies of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that it may influence enzyme activity and receptor interactions, which could lead to significant biological effects. The exact pathways and targets remain subjects of ongoing research, highlighting the compound's potential as a lead compound in drug development .

Several compounds share structural similarities with 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid. These include:

  • 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
  • 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
  • 4-Methyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
  • 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Uniqueness

The uniqueness of 4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid lies primarily in the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridyl analogs. This structural feature influences both its chemical reactivity and biological activity, making it a valuable compound for further research and application in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

283.04154771 g/mol

Monoisotopic Mass

283.04154771 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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